3-Iodoquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

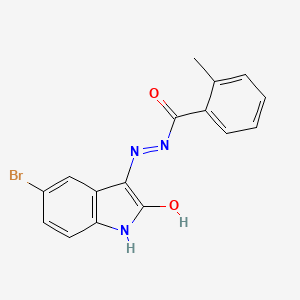

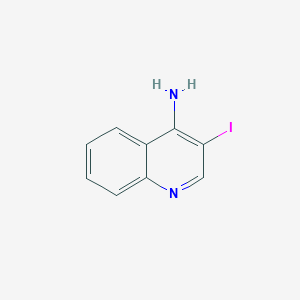

説明

3-Iodoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H7IN2. It is characterized by the presence of an iodine atom at the third position and an amine group at the fourth position on the quinoline ring.

作用機序

Target of Action

4-Amino-3-iodoquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines are typically parasitic organisms , particularly those responsible for malaria .

Mode of Action

The mode of action of 4-aminoquinolines, including 4-Amino-3-iodoquinoline, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis suggests that these compounds inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-3-iodoquinoline are likely similar to those affected by other 4-aminoquinolines. These compounds are known to interfere with the haem detoxification pathway in the parasite . By inhibiting haem polymerase, they prevent the conversion of toxic haem into non-toxic haemozoin, leading to an accumulation of toxic haem within the parasite .

Pharmacokinetics

4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For example, chloroquine, a well-known 4-aminoquinoline, is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney . The specific ADME properties of 4-Amino-3-iodoquinoline may vary, but are likely to follow a similar pattern.

Result of Action

The result of the action of 4-Amino-3-iodoquinoline is the disruption of the parasite’s ability to detoxify haem, leading to an accumulation of toxic haem within the parasite . This results in the death of the parasite and the alleviation of the symptoms associated with the infection .

Action Environment

The action, efficacy, and stability of 4-Amino-3-iodoquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s pharmacokinetics

生化学分析

Biochemical Properties

It is known that quinoline derivatives interact with various enzymes, proteins, and other biomolecules . For instance, 4-aminoquinoline-based medications like chloroquine and amodiaquine are known to interact with heme, a component of hemoglobin, to exert their antimalarial effects .

Cellular Effects

The specific cellular effects of 4-Amino-3-iodoquinoline are not well-studied. Quinoline derivatives have been shown to influence cell function in various ways. For example, chloroquine, a 4-aminoquinoline, is known to inhibit lysosomal acidification, which affects various cellular processes including protein degradation .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3-iodoquinoline is not fully understood. It is known that quinoline derivatives can interact with biomolecules at the molecular level. For instance, chloroquine, a 4-aminoquinoline, is thought to exert its antimalarial effects by binding to heme and preventing its detoxification, which leads to the accumulation of toxic heme within the parasite .

Temporal Effects in Laboratory Settings

It is known that the effects of quinoline derivatives can change over time due to factors such as degradation and metabolic transformation .

Dosage Effects in Animal Models

The effects of 4-Amino-3-iodoquinoline at different dosages in animal models have not been reported. It is known that the effects of quinoline derivatives can vary with dosage. For instance, chloroquine has a narrow therapeutic window and can cause toxicity at high doses .

Metabolic Pathways

The metabolic pathways involving 4-Amino-3-iodoquinoline are not well-studied. Quinoline derivatives are known to be involved in various metabolic pathways. For example, chloroquine is metabolized in the liver by cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of 4-Amino-3-iodoquinoline within cells and tissues are not well-understood. It is known that quinoline derivatives can be transported and distributed within cells and tissues. For example, chloroquine is known to accumulate in lysosomes due to its basic nature .

Subcellular Localization

The subcellular localization of 4-Amino-3-iodoquinoline is not well-studied. Quinoline derivatives are known to localize to various subcellular compartments. For instance, chloroquine is known to accumulate in lysosomes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinolin-4-amine typically involves the iodination of quinolin-4-amine. One common method includes the reaction of quinolin-4-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to enhance the efficiency and sustainability of the production process .

化学反応の分析

Types of Reactions: 3-Iodoquinolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of various substituted quinoline derivatives.

Oxidation Reactions: Formation of quinoline N-oxides.

Reduction Reactions: Formation of dihydroquinoline derivatives.

科学的研究の応用

3-Iodoquinolin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

類似化合物との比較

4-Aminoquinoline: Known for its antimalarial properties and used in drugs like chloroquine.

3-Bromoquinolin-4-amine: Similar structure with a bromine atom instead of iodine, used in similar applications.

Quinolin-4-amine: The parent compound without any halogen substitution, used as a precursor for various derivatives.

Uniqueness: 3-Iodoquinolin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is important for its interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties .

特性

IUPAC Name |

3-iodoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZLIRIPMPOTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2929089.png)

![2-(cyclopentylsulfanyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2929092.png)

![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2929097.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)

![1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2929106.png)